molecular formula C25H31N3O2S B3296227 2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide CAS No. 892743-55-4

2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide

Cat. No.: B3296227
CAS No.: 892743-55-4
M. Wt: 437.6 g/mol
InChI Key: BVPWUMXVRURHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide is a complex organic compound with a unique structure that combines an indole core with a carbamoylmethylsulfanyl group and a bis(propan-2-yl)acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carbamoylmethylsulfanyl Group: This step involves the reaction of the indole derivative with a suitable carbamoyl chloride and a thiol compound under basic conditions to introduce the carbamoylmethylsulfanyl group.

    Attachment of the Bis(propan-2-yl)acetamide Moiety: The final step involves the reaction of the intermediate compound with isopropylamine and acetic anhydride to form the bis(propan-2-yl)acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbamoyl group, potentially leading to the formation of amines.

    Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles (e.g., halogens, nitro groups).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: The compound may be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole core and carbamoylmethylsulfanyl group. These interactions may modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide: shares structural similarities with other indole derivatives and carbamoyl compounds.

    N-phenyl-2-(1H-indol-3-yl)acetamide: Similar indole core but lacks the carbamoylmethylsulfanyl group.

    2-(1H-indol-3-yl)-N,N-dimethylacetamide: Similar indole core but different acetamide substitution.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler indole derivatives or carbamoyl compounds.

Properties

IUPAC Name

2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S/c1-17(2)28(18(3)4)25(30)15-27-14-23(20-11-7-9-13-22(20)27)31-16-24(29)26-21-12-8-6-10-19(21)5/h6-14,17-18H,15-16H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPWUMXVRURHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.